molecular formula C24H21NO5 B15283555 2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B15283555
M. Wt: 403.4 g/mol
InChI Key: QPEIKJIDTSNFJH-GONBZBRSSA-N
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Description

2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[321]octan-3-one is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

The synthesis of 2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves a Schiff base reaction. This method includes the condensation of an aldehyde with an aromatic primary amine . The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain consistency and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkyl groups.

Common conditions for these reactions include specific solvents, temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Bis(1,3-benzodioxol-5-ylmethylene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Properties

Molecular Formula

C24H21NO5

Molecular Weight

403.4 g/mol

IUPAC Name

(2E,4E)-2,4-bis(1,3-benzodioxol-5-ylmethylidene)-8-methyl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C24H21NO5/c1-25-18-4-5-19(25)17(9-15-3-7-21-23(11-15)30-13-28-21)24(26)16(18)8-14-2-6-20-22(10-14)29-12-27-20/h2-3,6-11,18-19H,4-5,12-13H2,1H3/b16-8+,17-9+

InChI Key

QPEIKJIDTSNFJH-GONBZBRSSA-N

Isomeric SMILES

CN1C2/C(=C\C3=CC4=C(OCO4)C=C3)/C(=O)/C(=C/C5=CC6=C(OCO6)C=C5)/C1CC2

Canonical SMILES

CN1C2CCC1C(=CC3=CC4=C(C=C3)OCO4)C(=O)C2=CC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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